Thromstop

説明

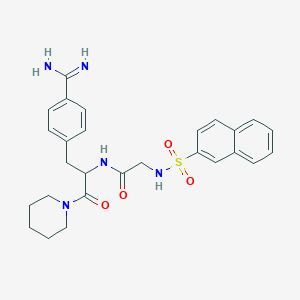

Structure

3D Structure

特性

IUPAC Name |

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inhibitory Mechanism of Thromstop on Platelet Aggregation: A Technical Guide

Disclaimer: Publicly available scientific literature and clinical data on the specific proprietary compound "Thromstop" (N-α-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine-piperidide) are limited. This guide, therefore, outlines the putative mechanism of action based on its classification as a thrombin serine protease inhibitor.[1][2][3] The experimental data and protocols presented herein are illustrative examples based on standard methodologies for evaluating anti-platelet agents and should be interpreted as representative rather than specific to this compound.

Introduction to Platelet Aggregation and the Role of Thrombin

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. This intricate balance is mediated by a variety of activatory and inhibitory signaling pathways.[4] Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release agonists such as adenosine diphosphate (ADP) and thromboxane A2 (TXA2), which further amplify platelet activation and recruitment.[5]

Thrombin is one of the most potent activators of platelets and plays a central role in thrombus formation. It cleaves and activates Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets, initiating a cascade of intracellular signaling events.[6] This signaling leads to a conformational change in the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[1]

Postulated Mechanism of Action of this compound

As a thrombin serine protease inhibitor, this compound is presumed to directly bind to the active site of thrombin, thereby preventing it from cleaving its substrates, including PARs on the platelet surface. By inhibiting thrombin's enzymatic activity, this compound would effectively block the initiation of thrombin-mediated platelet signaling cascades.

The proposed inhibitory effects of this compound on platelet aggregation are:

-

Inhibition of PAR Activation: By neutralizing thrombin, this compound would prevent the cleavage and activation of PAR1 and PAR4, thus blocking the primary pathway of thrombin-induced platelet activation.

-

Suppression of Downstream Signaling: Consequently, the downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and an increase in intracellular calcium concentration, would be attenuated.[4][7]

-

Prevention of Integrin αIIbβ3 Activation: The inside-out signaling that leads to the activation of the αIIbβ3 integrin would be inhibited, preventing fibrinogen binding and subsequent platelet aggregation.[1]

-

Reduction in Granule Secretion: Thrombin-induced secretion of platelet granules containing ADP and other pro-thrombotic factors would be diminished, reducing the amplification of the aggregation response.

Quantitative Data Summary (Illustrative)

The following tables represent hypothetical data from in vitro assays designed to quantify the inhibitory effect of a thrombin inhibitor like this compound on platelet function.

Table 1: Inhibition of Thrombin-Induced Platelet Aggregation

| This compound Concentration | Maximum Aggregation (%) | IC50 (nM) |

| 0 nM (Control) | 95 ± 5 | - |

| 10 nM | 75 ± 8 | \multirow{4}{*}{55} |

| 50 nM | 48 ± 6 | |

| 100 nM | 20 ± 4 | |

| 500 nM | 5 ± 2 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on P-selectin Expression (Platelet Activation Marker)

| This compound Concentration | % P-selectin Positive Platelets |

| 0 nM (Unstimulated) | 3 ± 1 |

| 0 nM (+ Thrombin) | 88 ± 7 |

| 10 nM (+ Thrombin) | 65 ± 9 |

| 50 nM (+ Thrombin) | 35 ± 5 |

| 100 nM (+ Thrombin) | 15 ± 3 |

Data are presented as mean ± standard deviation.

Experimental Protocols (Illustrative)

Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on thrombin-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes. Platelet-Poor Plasma (PPP) is prepared by further centrifugation at 2000 x g for 20 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to 2.5 x 10⁸ platelets/mL using autologous PPP.

-

Incubation: Aliquots of the adjusted PRP are pre-incubated with varying concentrations of this compound or vehicle control for 10 minutes at 37°C in an aggregometer cuvette with continuous stirring.

-

Initiation of Aggregation: Platelet aggregation is initiated by the addition of a sub-maximal concentration of thrombin (e.g., 0.1 U/mL).

-

Data Acquisition: Light transmission is recorded for 10 minutes. The baseline is set with PRP, and 100% aggregation is set with PPP. The maximum percentage of aggregation is calculated.

Flow Cytometry for P-selectin Expression

Objective: To assess the effect of this compound on thrombin-induced platelet activation by measuring the surface expression of P-selectin.

Methodology:

-

Preparation of Washed Platelets: Platelets are isolated from whole blood by centrifugation and washed in a buffered solution (e.g., Tyrode's buffer) to remove plasma proteins.

-

Incubation: Washed platelets are incubated with different concentrations of this compound or vehicle control for 15 minutes at room temperature.

-

Stimulation: Platelets are then stimulated with thrombin (e.g., 0.1 U/mL) for 10 minutes.

-

Staining: The stimulated platelets are incubated with a fluorescently labeled anti-CD62P (P-selectin) antibody in the dark for 20 minutes.

-

Fixation: The reaction is stopped, and the platelets are fixed with 1% paraformaldehyde.

-

Data Acquisition: Samples are analyzed on a flow cytometer. The percentage of platelets positive for P-selectin is determined by gating on the platelet population and measuring the fluorescence intensity.

Visualizations

References

- 1. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YB-1 Coordinates Vascular Smooth Muscle α-Actin Gene Activation by Transforming Growth Factor β1 and Thrombin during Differentiation of Human Pulmonary Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Thromstop: A Dual Inhibitor of P2Y12 and Factor Xa

Introduction

Thromstop is a novel, potent, and selective small molecule inhibitor designed to target key nodes in both platelet activation and the coagulation cascade. Its unique dual-action mechanism, targeting the P2Y12 receptor and Factor Xa (FXa), offers the potential for a synergistic antithrombotic effect with a favorable safety profile. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, selectivity, and effects on plasma-based coagulation and platelet function. The data presented herein supports the continued development of this compound as a promising next-generation antithrombotic agent.

Quantitative Data Summary

The in vitro pharmacological profile of this compound was assessed through a series of standardized assays. All data are presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Receptor and Enzyme Inhibition

| Target | Assay Type | Metric | Value |

| P2Y12 Receptor | Radioligand Binding ([³H]-2-MeS-ADP) | Ki | 2.5 ± 0.4 nM |

| Factor Xa | Chromogenic Substrate Cleavage | IC₅₀ | 0.8 ± 0.1 nM |

| Thrombin (Factor IIa) | Chromogenic Substrate Cleavage | IC₅₀ | > 5 µM |

| Factor VIIa | Chromogenic Substrate Cleavage | IC₅₀ | > 10 µM |

| Factor IXa | Chromogenic Substrate Cleavage | IC₅₀ | > 8 µM |

Table 2: Platelet Aggregation Inhibition

| Agonist | Assay Type | Metric | Value |

| ADP (10 µM) | Light Transmission Aggregometry (LTA) | IC₅₀ | 5.2 ± 0.9 nM |

| Collagen (2 µg/mL) | Light Transmission Aggregometry (LTA) | IC₅₀ | 1.2 ± 0.3 µM |

| Thrombin (0.1 U/mL) | Light Transmission Aggregometry (LTA) | IC₅₀ | 0.9 ± 0.2 µM |

Table 3: Plasma Coagulation Assays

| Assay | Matrix | Parameter | Fold Increase at 1 µM |

| Prothrombin Time (PT) | Human Plasma | Clotting Time | 2.1 ± 0.3 |

| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | Clotting Time | 3.5 ± 0.5 |

Signaling and Coagulation Pathways

The following diagrams illustrate the points of intervention for this compound within the P2Y12 signaling pathway and the blood coagulation cascade.

Caption: P2Y12 signaling pathway inhibition by this compound.

Caption: Inhibition of Factor Xa in the coagulation cascade by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

1. P2Y12 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor.

-

Methodology:

-

Human platelet membranes expressing the P2Y12 receptor are prepared and quantified.

-

A competition binding assay is established using a constant concentration of the radioligand [³H]-2-MeS-ADP.

-

Platelet membranes are incubated with the radioligand and increasing concentrations of this compound in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

The reaction is allowed to reach equilibrium at room temperature for 60 minutes.

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki is calculated from the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

2. Factor Xa Chromogenic Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human Factor Xa.

-

Methodology:

-

Purified human Factor Xa is incubated with varying concentrations of this compound in a Tris-based buffer (pH 8.4) in a 96-well plate.

-

The reaction is initiated by adding a chromogenic substrate specific for Factor Xa (e.g., S-2222).

-

The plate is incubated at 37°C, and the rate of substrate cleavage is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

-

The rate of reaction is calculated for each concentration of this compound.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

3. Light Transmission Aggregometry (LTA)

-

Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate.

-

PRP is pre-incubated with either vehicle or varying concentrations of this compound for 10 minutes at 37°C.

-

A baseline light transmission is established in an aggregometer.

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for 5-10 minutes.

-

The IC₅₀ value is calculated as the concentration of this compound required to inhibit 50% of the maximum aggregation response compared to the vehicle control.

-

4. Plasma Coagulation Assays (PT and aPTT)

-

Objective: To evaluate the anticoagulant effect of this compound on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.

-

Methodology:

-

Pooled normal human plasma is incubated with varying concentrations of this compound at 37°C.

-

For PT: A thromboplastin reagent is added to the plasma, and the time to clot formation is measured using a coagulometer.

-

For aPTT: A contact activator (e.g., silica) and cephalin are added, followed by calcium chloride, and the time to clot formation is measured.

-

Results are expressed as the fold increase in clotting time relative to the vehicle-treated control.

-

Experimental Workflow

The logical flow from initial screening to detailed characterization of this compound is depicted below.

Caption: Workflow for the in vitro characterization of this compound.

Thromstop: An Experimental Thrombin Inhibitor

Disclaimer: Information regarding the specific discovery and chemical synthesis pathway of the experimental agent "Thromstop," also identified by its chemical name BNas-Gly-(pAM)Phe-Pip, is not available in publicly accessible scientific literature and patents. This document provides a comprehensive overview of its known biological functions and applications in experimental research as a thrombin inhibitor.

Introduction to this compound

This compound is a synthetic, experimental agent that functions as a thrombin serine protease inhibitor.[1][2] It has been utilized in various in vitro studies to investigate the mechanisms of blood coagulation, particularly platelet function and clot retraction.[3][4][5] By inhibiting thrombin, a key enzyme in the coagulation cascade, this compound serves as a valuable tool for researchers to dissect the molecular and cellular processes underlying thrombus formation.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of thrombin, a serine protease that plays a central role in hemostasis. Thrombin is responsible for converting fibrinogen to fibrin, which forms the protein mesh of a blood clot. It also activates platelets, leading to their aggregation and the subsequent retraction of the clot. By blocking the active site of thrombin, this compound effectively prevents these downstream events.

Experimental Applications and Protocols

This compound has been employed in a variety of experimental settings to probe the intricacies of the coagulation system.

Inhibition of Clot Retraction

One of the key observed effects of this compound is its ability to inhibit clot retraction, the process by which a blood clot shrinks to form a more stable plug.[3] This process is driven by platelets, which exert contractile forces on the fibrin network.

Experimental Protocol: Platelet Contractile Force (PCF) Measurement

A common method to quantify the effect of inhibitors on clot retraction is the measurement of platelet contractile force (PCF).

-

Sample Preparation: Whole blood is collected and prepared with a standardized platelet count (e.g., 200,000/μL).[4]

-

Clot Initiation: Clotting is initiated by the addition of a procoagulant agent, such as batroxobin (0.21 μg/mL), which induces fibrin formation.[4]

-

Inhibitor Addition: this compound or other test compounds are added to the blood sample at varying concentrations.

-

Force Measurement: The force generated by the contracting clot is measured over time using a specialized instrument.

-

Data Analysis: The onset of force development and the maximum force generated are recorded and compared between control and inhibitor-treated samples.

Investigation of Signaling Pathways

This compound is used to investigate thrombin-mediated signaling pathways in various cell types. For instance, in studies of human pulmonary myofibroblasts, this compound was used to demonstrate that thrombin's effects on smooth muscle α-actin accumulation are independent of TGF-β1 signaling.[1]

Experimental Protocol: Western Blot Analysis of Protein Expression

-

Cell Culture and Treatment: Human pulmonary myofibroblasts (hPFBs) are cultured and then treated with thrombin in the presence or absence of this compound (0.1 μM).[1]

-

Protein Extraction: After the treatment period, cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with antibodies specific for proteins of interest (e.g., smooth muscle α-actin) to detect changes in their expression levels.

Quantitative Data

The inhibitory effects of this compound on platelet function have been quantified in several studies.

| Parameter Measured | Experimental Condition | Concentration of this compound | Result | Reference |

| Platelet Contractile Force (PCF) | Clotting initiated with batroxobin in whole blood | 4 µM | Delayed force development by >800 s and reduced PCF by 70% at 1200 s | [4][5] |

| Smooth Muscle α-Actin (SMαA) Accumulation | Thrombin-treated human pulmonary myofibroblasts | 0.1 µM | Attenuated SMαA expression | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context in which this compound acts and the experimental workflows used to study its effects.

Caption: Thrombin signaling pathway and point of inhibition by this compound.

Caption: Experimental workflow for Platelet Contractile Force (PCF) measurement.

Conclusion

This compound is a valuable experimental tool for the study of thrombin-mediated processes in hemostasis and cell biology. While information regarding its discovery and synthesis is not publicly available, the existing body of research demonstrates its utility as a potent and specific inhibitor of thrombin. Further studies utilizing this compound may continue to unravel the complex mechanisms of blood coagulation and inform the development of novel antithrombotic therapies.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. YB-1 Coordinates Vascular Smooth Muscle α-Actin Gene Activation by Transforming Growth Factor β1 and Thrombin during Differentiation of Human Pulmonary Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of non-heparin thrombin antagonists on thrombin generation, platelet function, and clot structure in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Anticoagulant Properties of Thromstop

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the initial preclinical evaluation of Thromstop, a novel synthetic molecule under investigation for its anticoagulant properties. The data herein summarizes the in vitro and preliminary in vivo assessments conducted to characterize its mechanism of action and anticoagulant efficacy. Key findings from standard coagulation assays, enzyme inhibition studies, and a rodent model of thrombosis are presented. Detailed experimental protocols and workflow visualizations are included to ensure reproducibility and facilitate further investigation by the scientific community. The preliminary results indicate that this compound is a potent and selective inhibitor of Factor Xa, warranting further development as a potential antithrombotic agent.

Introduction

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and arterial thrombosis leading to myocardial infarction and stroke, represent a significant global health burden.[1] Current anticoagulant therapies, while effective, are often associated with limitations such as a narrow therapeutic window, bleeding risks, and the need for routine monitoring.[2] This necessitates the development of novel anticoagulants with improved safety and efficacy profiles.

This compound is a novel, small-molecule compound identified through a high-throughput screening campaign. This whitepaper details the foundational preclinical studies designed to elucidate its anticoagulant properties and mechanism of action. The primary objectives of these initial studies were to:

-

Quantify the in vitro anticoagulant activity of this compound using standard plasma-based coagulation assays.

-

Determine the primary enzymatic target of this compound within the coagulation cascade.

-

Evaluate the preliminary in vivo antithrombotic efficacy of this compound in an established animal model.

The information presented serves as a technical guide for researchers and drug development professionals, providing the foundational data and methodologies for the ongoing investigation of this compound.

In Vitro Anticoagulant Activity

The initial assessment of this compound's anticoagulant potential was performed using a panel of standard clinical coagulation assays on pooled normal human plasma.

Data Summary

The effects of this compound on the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT) are summarized below. The results demonstrate a concentration-dependent prolongation of both the aPTT and PT, with a minimal effect on the TT, suggesting an inhibitory action on factors within the common or extrinsic pathways of the coagulation cascade.[3]

| Concentration (µM) | aPTT (seconds) | PT (seconds) | TT (seconds) |

| 0 (Vehicle) | 28.5 ± 1.5 | 12.1 ± 0.8 | 15.5 ± 1.0 |

| 0.1 | 35.2 ± 1.8 | 18.5 ± 1.1 | 15.8 ± 1.2 |

| 0.5 | 58.9 ± 3.1 | 32.4 ± 2.5 | 16.1 ± 1.1 |

| 1.0 | 85.1 ± 4.5 | 55.7 ± 3.9 | 16.5 ± 1.3 |

| 5.0 | >150 | >100 | 17.0 ± 1.5 |

-

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Plasma Coagulation Assays

Objective: To measure the effect of this compound on the clotting time of human plasma.

Materials:

-

Pooled normal human plasma (citrated)

-

This compound stock solution (in DMSO)

-

aPTT reagent (e.g., Actin FS)

-

PT reagent (e.g., Neoplastine CI Plus)

-

Thrombin reagent (bovine)

-

Calcium chloride (0.025 M)

-

Coagulometer

Procedure:

-

Preparation: this compound was serially diluted in vehicle (DMSO) and then spiked into aliquots of pooled normal human plasma to achieve the final desired concentrations. A vehicle control was prepared in parallel.

-

aPTT Assay:

-

100 µL of plasma (containing this compound or vehicle) was incubated with 100 µL of aPTT reagent for 3 minutes at 37°C.

-

Clotting was initiated by adding 100 µL of pre-warmed calcium chloride.

-

The time to clot formation was recorded by the coagulometer.[3]

-

-

PT Assay:

-

100 µL of plasma (containing this compound or vehicle) was incubated for 3 minutes at 37°C.

-

Clotting was initiated by adding 200 µL of pre-warmed PT reagent.

-

The time to clot formation was recorded.[3]

-

-

TT Assay:

-

100 µL of plasma (containing this compound or vehicle) was incubated for 3 minutes at 37°C.

-

Clotting was initiated by adding 100 µL of thrombin reagent.

-

The time to clot formation was recorded.

-

Visualization: In Vitro Coagulation Assay Workflow

References

- 1. Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thromstop: A Technical Guide on its Effects on the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Thromstop" is a hypothetical drug name used for illustrative purposes in this technical guide. The data and specific experimental details presented herein are representative of a direct factor Xa inhibitor and are not from studies of an actual drug with this name.

Introduction

This compound is a novel, orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By selectively binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the downstream amplification of the clotting process and the formation of fibrin clots.[1] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative effects on coagulation parameters, and detailed experimental protocols.

Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[2][3] This process is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.[2][4] Factor Xa, in complex with Factor Va, calcium, and phospholipids (the prothrombinase complex), catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of the clot.[2][4][5]

This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of both free and prothrombinase-bound Factor Xa.[1] This inhibition is independent of antithrombin III. By targeting FXa, this compound effectively attenuates thrombin generation, a key amplification step in the coagulation cascade.[1]

Quantitative Data

The inhibitory potency and anticoagulant effects of this compound have been characterized in a series of in vitro and ex vivo assays. The data are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Description |

| Ki (FXa) | 0.45 nM | Inhibition constant for human Factor Xa. |

| IC50 (FXa) | 2.5 nM | Concentration for 50% inhibition of human Factor Xa. |

| IC50 (Prothrombinase) | 3.1 nM | Concentration for 50% inhibition of the prothrombinase complex. |

| Selectivity | >10,000-fold | Selectivity for FXa over other serine proteases (e.g., thrombin, trypsin). |

Table 2: Ex Vivo Effects of this compound on Coagulation Assays

| Assay | Concentration (nM) | Result (Fold Increase over Baseline) |

| Prothrombin Time (PT) | 50 | 1.5x |

| 100 | 2.2x | |

| 200 | 3.5x | |

| Activated Partial Thromboplastin Time (aPTT) | 50 | 1.2x |

| 100 | 1.6x | |

| 200 | 2.1x | |

| Anti-Xa Activity | 50 | 1.8x |

| 100 | 3.5x | |

| 200 | 6.8x |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Ki and IC50 for Factor Xa

The inhibitory activity of this compound against purified human Factor Xa was assessed using a chromogenic substrate assay.

-

Principle: Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXa activity.

-

Methodology:

-

Purified human Factor Xa is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 7.4) in a 96-well plate.

-

The reaction is initiated by the addition of a chromogenic FXa substrate (e.g., S-2222).

-

The absorbance at 405 nm is measured kinetically over a defined period.

-

The initial reaction rates are calculated.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[6][7]

-

Principle: Clotting is initiated by the addition of tissue factor (thromboplastin) and calcium to citrated plasma. The time to clot formation is measured.

-

Methodology:

-

Citrated plasma samples are spiked with varying concentrations of this compound.

-

The plasma is incubated at 37°C.

-

A commercial PT reagent containing thromboplastin and calcium chloride is added to the plasma.

-

The time until the formation of a fibrin clot is recorded using a coagulometer.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways.[6][7]

-

Principle: Clotting is initiated by the addition of a contact activator (e.g., silica) and phospholipids, followed by calcium, to citrated plasma. The time to clot formation is measured.

-

Methodology:

-

Citrated plasma samples are spiked with varying concentrations of this compound.

-

The plasma is incubated at 37°C with an aPTT reagent containing a contact activator and phospholipids.

-

Calcium chloride is added to initiate the clotting cascade.

-

The time to fibrin clot formation is recorded by a coagulometer.

-

Preclinical Development and Safety Pharmacology

This compound has undergone a comprehensive preclinical safety evaluation in accordance with Good Laboratory Practices (GLP).[8][9] These studies are designed to identify potential toxicities and to determine a safe starting dose for human clinical trials.[8][9]

Preclinical Safety Program Overview

The preclinical development of this compound included a battery of in vitro and in vivo studies.

-

In Vitro Toxicology:

-

Genotoxicity: Ames test, chromosomal aberration test.

-

hERG Channel Assay: To assess the potential for QT interval prolongation.

-

CYP450 Inhibition/Induction: To evaluate drug-drug interaction potential.

-

-

In Vivo Toxicology:

-

Single-Dose and Repeat-Dose Toxicity Studies: Conducted in two species (rodent and non-rodent) to identify target organs of toxicity.

-

Safety Pharmacology: Evaluation of effects on the central nervous, cardiovascular, and respiratory systems.

-

Pharmacokinetic and Toxicokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile and its relationship to toxicity.

-

Conclusion

This compound is a potent and selective direct Factor Xa inhibitor with a predictable anticoagulant response. The preclinical data demonstrate a clear mechanism of action and a well-characterized in vitro and ex vivo profile. The comprehensive preclinical safety program supports its progression into clinical development for the prevention and treatment of thromboembolic disorders.

References

- 1. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. eclinpath.com [eclinpath.com]

- 7. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pre-clinical_development [chemeurope.com]

- 9. google.com [google.com]

Early-Phase Research on "Thromstop" Efficacy: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Preclinical Efficacy of Thromstop, a Novel Factor XIa Inhibitor

Introduction: this compound is a novel, orally bioavailable small-molecule inhibitor targeting the serine protease Factor XIa (FXIa). By selectively inhibiting FXIa, this compound is hypothesized to prevent thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin. This document summarizes the key preclinical data from early-phase research, detailing the in vitro and in vivo efficacy of this compound.

Quantitative Data Summary

The following tables present the core quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Enzymatic Inhibition and Selectivity

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa and a panel of related serine proteases to determine its selectivity.

| Target Enzyme | This compound IC50 (nM) | Description |

| Factor XIa | 2.1 ± 0.3 | Primary target; demonstrates potent inhibition. |

| Factor Xa | 850 ± 45 | ~400-fold selectivity over Factor Xa. |

| Thrombin (IIa) | > 10,000 | Minimal inhibition of thrombin. |

| Factor IXa | 1,200 ± 98 | High selectivity over Factor IXa. |

| Factor VIIa | > 15,000 | No significant inhibition of Factor VIIa. |

| Plasma Kallikrein | 450 ± 30 | Moderate selectivity against plasma kallikrein. |

| Trypsin | 2,500 ± 150 | High selectivity against a related digestive protease. |

Table 2: In Vivo Efficacy in Murine FeCl₃-Induced Carotid Artery Thrombosis Model

This table shows the dose-dependent effect of orally administered this compound on thrombus formation in a mouse model of arterial thrombosis.

| Treatment Group | Dose (mg/kg, p.o.) | N | Thrombus Weight (mg) | % Inhibition of Thrombus Formation |

| Vehicle Control | 0 | 10 | 1.8 ± 0.25 | 0% |

| This compound | 3 | 10 | 1.1 ± 0.21 | 38.9% |

| This compound | 10 | 10 | 0.5 ± 0.15 | 72.2% |

| This compound | 30 | 10 | 0.2 ± 0.08 | 88.9% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Protocol: In Vitro FXIa Enzymatic Inhibition Assay

-

Objective: To determine the IC50 of this compound against human Factor XIa.

-

Materials: Purified human Factor XIa, chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA), Tris-buffered saline (TBS) with 0.1% BSA, 96-well microplates, spectrophotometer.

-

Method:

-

A dilution series of this compound was prepared in DMSO and then diluted in TBS.

-

Human Factor XIa was diluted in TBS to a final concentration of 1 nM.

-

In each well of a 96-well plate, 20 µL of this compound dilution (or vehicle) was pre-incubated with 60 µL of the FXIa solution for 15 minutes at room temperature.

-

The reaction was initiated by adding 20 µL of the chromogenic substrate S-2366 (final concentration 200 µM).

-

The rate of p-nitroaniline (pNA) release was measured by monitoring the change in absorbance at 405 nm over 10 minutes using a microplate spectrophotometer.

-

The percent inhibition was calculated relative to the vehicle control. The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic equation.

-

2.2 Protocol: In Vivo Murine FeCl₃-Induced Carotid Artery Thrombosis Model

-

Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model.

-

Subjects: Male C57BL/6 mice (8-10 weeks old).

-

Method:

-

Mice were fasted overnight and dosed orally (p.o.) with either vehicle or this compound at 3, 10, or 30 mg/kg.

-

One hour post-dosing, mice were anesthetized with isoflurane.

-

The right common carotid artery was surgically exposed and isolated.

-

A baseline arterial blood flow was measured using a Doppler flow probe.

-

A 1x2 mm filter paper strip saturated with 10% ferric chloride (FeCl₃) was applied to the adventitial surface of the artery for 3 minutes to induce endothelial injury.

-

The artery was monitored for 30 minutes to measure the time to occlusion (cessation of blood flow).

-

After 30 minutes, the thrombotic segment of the artery was excised, and the formed thrombus was isolated and weighed.

-

Percent inhibition was calculated based on the reduction in mean thrombus weight compared to the vehicle-treated group.

-

Visualizations: Pathways and Workflows

3.1 Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the intrinsic pathway of the coagulation cascade, highlighting the position of Factor XIa and the inhibitory action of this compound.

Caption: Intrinsic coagulation pathway showing this compound's inhibition of Factor XIa.

3.2 Experimental Workflow: Murine Thrombosis Model

This diagram outlines the sequential steps involved in the in vivo efficacy study of this compound.

Unable to Proceed: No Public Data Available for "Thromstop"

Following a comprehensive search for preclinical pharmacodynamic data on a drug named "Thromstop," it has been determined that there is no publicly available information, scientific literature, or clinical trial data for a compound with this name.

-

The name does not appear in major drug development pipelines or pharmaceutical databases.

This suggests that "this compound" may be a hypothetical, fictional, or highly proprietary compound not yet disclosed in the public domain. Without any foundational data, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To receive the detailed whitepaper as per the specified requirements, please provide the name of a real-world investigational or approved drug with published preclinical pharmacodynamic studies.

Investigating the Binding Affinity of "Thromstop": A Technical Overview

Thromstop, a synthetic thrombin inhibitor, has been a subject of interest in the field of anticoagulation research. This technical guide provides an in-depth overview of the methodologies used to investigate its binding affinity to thrombin, its primary target. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this document will focus on the established experimental protocols for characterizing such interactions and the known qualitative functions of this compound.

Core Concepts in this compound's Mechanism of Action

This compound, chemically identified as N-α-(2-naphthylsulfonylglycyl)-4-amidinophenylalanyl-piperidine and also referred to as N-α-NAPAP, functions as a direct thrombin inhibitor.[1] By binding to thrombin, this compound effectively blocks its enzymatic activity, which is a critical step in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding the formation of a stable blood clot. Research has also indicated that this compound can inhibit other fibrinolytic enzymes, including plasmin, urokinase, and tissue plasminogen activator (tPA). Furthermore, it has been identified as an experimental agent that inhibits clot retraction, a process that stabilizes the clot and is mediated by platelets.

Quantitative Analysis of this compound Binding Affinity

A thorough investigation of this compound's binding affinity would involve determining key quantitative parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). Despite extensive searches of scientific literature, specific, publicly available quantitative data for this compound's binding to thrombin remains elusive.

For the benefit of researchers aiming to perform such quantitative analysis, the following table outlines the key binding affinity parameters and their significance.

| Parameter | Description | Significance in Drug Development |

| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition. | Provides a direct measure of the inhibitor's potency and is crucial for structure-activity relationship (SAR) studies. |

| Kd (Dissociation Constant) | The equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value signifies a stronger binding affinity. | Fundamental for understanding the stability of the drug-target complex and predicting in vivo efficacy. |

| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor effectiveness in a specific experimental setup, useful for initial screening and comparison of inhibitors. |

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of this compound to thrombin.

Enzyme Inhibition Assay (Chromogenic Substrate Method)

This assay is a fundamental method for determining the inhibition kinetics of an enzyme inhibitor.

Principle: The activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, and the extent of this reduction is used to determine the inhibitor's potency.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with 0.1% BSA).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG-8000).

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of thrombin to each well.

-

Add varying concentrations of this compound to the wells, including a control with no inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the Ki value. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule (the ligand) that is immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).

Detailed Protocol:

-

Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize thrombin (the ligand) onto the activated chip surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized thrombin.

-

Monitor the binding response in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

-

Visualization of Experimental Workflow

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition assay and surface plasmon resonance.

Caption: Workflow for a chromogenic enzyme inhibition assay.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Signaling Pathways and Logical Relationships

While a specific signaling pathway directly modulated by this compound beyond the coagulation cascade is not well-documented, its primary mechanism can be visualized as a direct inhibition of a key enzymatic step.

Caption: Inhibition of the coagulation cascade by this compound.

References

Thromstop: A Technical Whitepaper on a Synthetic Antithrombotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromstop, identified chemically as BNas-Gly-(pAM)Phe-Pip, is a synthetic, competitive inhibitor of thrombin.[1] Emerging from research in the 1980s, this small molecule demonstrates potent antithrombotic and antifibrinolytic properties. This document provides a comprehensive technical overview of the available scientific data on this compound, including its mechanism of action, quantitative effects on platelet function, and its inhibitory profile against key enzymes of the fibrinolytic system. Due to the historical nature of the primary research, this guide synthesizes data from various available sources to present a cohesive summary for contemporary research and development applications.

Core Mechanism of Action

This compound functions as a direct thrombin inhibitor. By binding to the active site of thrombin, it blocks the enzyme's ability to cleave fibrinogen to fibrin, a critical step in the formation of a blood clot. This direct inhibition of thrombin distinguishes it from indirect inhibitors such as heparin, which require a cofactor like antithrombin III.

Beyond its anticoagulant effects, this compound has been shown to inhibit key enzymes of the fibrinolytic system, which is responsible for the breakdown of blood clots. This dual action suggests a complex pharmacological profile that could modulate both the formation and dissolution of thrombi.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. The limited publicly available data underscores the need for further research to fully characterize its potency and selectivity.

| Biological Target / Assay | Concentration | Effect | Reference |

| Platelet Contractile Force (PCF) | 4 µM | > 800 second delay in force development; 70% reduction in PCF at 1200 seconds | [2] |

| Fibrinolytic Enzymes | Not Specified | Inhibition of plasmin, urokinase, and tissue plasminogen activator (tPA) |

Experimental Protocols

Platelet Contractile Force (PCF) Assay (Inferred Protocol)

This assay measures the force generated by platelets as they contract a fibrin clot, a crucial aspect of thrombus stabilization.

-

Sample Preparation: Whole blood is collected in citrate anticoagulant. Platelet-rich plasma (PRP) is prepared by centrifugation.

-

Instrumentation: A specialized instrument, such as a thromboelastograph (TEG) or a custom-built force transducer apparatus, is used to measure the force of clot retraction over time.

-

Assay Procedure:

-

PRP is placed in the assay cuvette or chamber.

-

This compound (or vehicle control) is added to the PRP at the desired final concentration (e.g., 4 µM).

-

Clot formation is initiated by the addition of thrombin and calcium chloride.

-

The force generated by the contracting clot is recorded continuously over a period of at least 1200 seconds.

-

-

Data Analysis: The primary endpoints are the time to onset of force development and the maximum platelet contractile force achieved within the measurement period. The effect of this compound is quantified by comparing these parameters in the presence and absence of the inhibitor.

Visualizations

The following diagrams illustrate the known mechanisms of action and a conceptual workflow for evaluating this compound.

Caption: Mechanism of action of this compound in coagulation and fibrinolysis.

Caption: Conceptual workflow for the evaluation of this compound's antithrombotic potential.

Novelty and Research Implications

The dual inhibitory action of this compound on both the coagulation cascade and the fibrinolytic system presents a unique pharmacological profile. While direct thrombin inhibition is a well-established antithrombotic strategy, the concurrent inhibition of plasmin, tPA, and urokinase suggests that this compound could have a complex effect on clot stability and lysis. This could be advantageous in certain therapeutic contexts where a more modulated and sustained anticoagulant effect is desired, but it also raises questions about its potential impact on physiological fibrinolysis.

The novelty of this compound in current antithrombotic research lies in its potential as a lead compound for the development of new anticoagulants with tailored activities. Further research is warranted to:

-

Fully characterize its inhibitory constants (Ki) against thrombin and fibrinolytic enzymes.

-

Elucidate the specific signaling pathways in platelets that are affected by its inhibition of thrombin-mediated activation.

-

Evaluate its efficacy and safety in modern, well-defined animal models of thrombosis and hemostasis.

-

Explore structure-activity relationships to potentially separate its anticoagulant and antifibrinolytic activities if desired for specific therapeutic applications.

Conclusion

This compound is a synthetic thrombin inhibitor with demonstrated effects on both coagulation and fibrinolysis. While the available data is limited, it provides a foundation for renewed interest in this compound and its derivatives. Its unique dual-action mechanism warrants further investigation to determine its full therapeutic potential in the landscape of modern antithrombotic drug discovery. The information presented in this whitepaper serves as a starting point for researchers and drug development professionals interested in exploring the novelty of this compound and its potential contributions to the field of antithrombotic therapy.

References

Methodological & Application

How to use "Thromstop" in a laboratory setting

For Research Use Only. Not for use in diagnostic procedures.

Product Name: Thromstop

Catalog No.: T1234

Molecular Formula: C₂₂H₂₅N₅O₄

Molecular Weight: 423.47 g/mol

Formulation: Lyophilized powder

Solubility: Soluble in water (up to 10 mg/mL) and DMSO (up to 20 mg/mL).

Introduction

This compound is a potent, synthetic, small-molecule direct thrombin inhibitor. It binds directly to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This compound's mechanism of action makes it a valuable tool for in vitro and in vivo studies of hemostasis, thrombosis, and the development of novel anticoagulant therapies. These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study its effects on blood coagulation and platelet function.

Mechanism of Action

This compound directly and reversibly inhibits both free and clot-bound thrombin. By binding to the active site of thrombin, it blocks the interaction with its substrates, most notably fibrinogen. This leads to a dose-dependent prolongation of clotting times and inhibition of platelet activation and aggregation induced by thrombin.

Caption: this compound's Mechanism of Action.

Applications

-

In vitro anticoagulant activity assessment: Determination of the effect of this compound on standard coagulation assays such as Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).[1][2][3][4]

-

Platelet aggregation studies: Evaluation of the inhibitory effect of this compound on thrombin-induced platelet aggregation.[5][6][7][8]

-

Enzyme kinetics: Characterization of the inhibitory kinetics of this compound on purified thrombin.

-

In vivo models of thrombosis: Assessment of the antithrombotic efficacy of this compound in animal models.

Quantitative Data Summary

The following tables summarize the expected in vitro activity of this compound in various assays. These values are for reference and may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Coagulation Assays

| Assay | Vehicle Control (Clotting Time, seconds) | This compound (1 µM) (Clotting Time, seconds) | This compound (10 µM) (Clotting Time, seconds) |

| aPTT | 30 ± 2 | 65 ± 5 | > 200 |

| PT | 12 ± 1 | 18 ± 2 | 35 ± 3 |

| TT | 15 ± 1 | > 180 | > 200 |

Table 2: Inhibition of Thrombin-Induced Platelet Aggregation

| Agonist (Thrombin) | Vehicle Control (% Aggregation) | This compound (0.1 µM) (% Aggregation) | This compound (1 µM) (% Aggregation) | IC₅₀ (µM) |

| 0.5 U/mL | 85 ± 5 | 42 ± 6 | 8 ± 2 | 0.12 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Reconstitute the lyophilized this compound powder in sterile, nuclease-free water to a stock concentration of 10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to 12 months.

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of this compound on the intrinsic and common pathways of the coagulation cascade.[2][4]

Materials:

-

Citrated human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

This compound working solutions (prepared in the same buffer as the plasma)

-

Coagulometer or a water bath at 37°C and a stopwatch

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix 100 µL of citrated plasma with 10 µL of this compound working solution or vehicle control.

-

Incubate the mixture for 2 minutes at 37°C.

-

Add 100 µL of the pre-warmed aPTT reagent to the plasma-Thromstop mixture.

-

Incubate for exactly 5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl₂.

-

Simultaneously start the timer and measure the time until clot formation.

Caption: aPTT Experimental Workflow.

Protocol: Platelet Aggregometry

This protocol assesses the ability of this compound to inhibit thrombin-induced platelet aggregation using light transmission aggregometry (LTA).[5][7]

Materials:

-

Freshly drawn whole blood in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Thrombin receptor agonist peptide (TRAP) or purified thrombin.

-

This compound working solutions.

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.

-

-

Aggregation Assay:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

-

Add 50 µL of this compound working solution or vehicle control and incubate for 5 minutes at 37°C with stirring.

-

Add the thrombin agonist to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

Caption: Platelet Aggregometry Workflow.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak effect of this compound | Improper storage or handling of this compound. | Prepare fresh stock and working solutions. Ensure proper storage at -20°C or -80°C. |

| Inactive reagents (plasma, aPTT reagent). | Use fresh or properly stored reagents. Check expiration dates. | |

| High variability in results | Inconsistent pipetting or timing. | Use calibrated pipettes. Standardize incubation times precisely. |

| Temperature fluctuations. | Ensure all reagents and equipment are maintained at 37°C. | |

| Unexpectedly prolonged clotting times in controls | Poor quality plasma (hemolyzed, lipemic). | Use fresh, high-quality plasma. |

| Contamination of reagents. | Use sterile techniques and fresh reagents. |

References

- 1. eclinpath.com [eclinpath.com]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: Thrombin Inhibitors in Murine Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction, stroke, and venous thromboembolism. Murine models of thrombosis are indispensable tools for investigating the molecular mechanisms of thrombus formation and for evaluating the efficacy and safety of novel antithrombotic agents. Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. Consequently, direct thrombin inhibitors represent a key class of anticoagulant drugs.

"Thromstop" (BNas-Gly-(pAM)Phe-Pip) is a potent and specific inhibitor of the thrombin serine protease.[1][2] While detailed in vivo dosage and administration protocols for this compound in murine thrombosis models are not extensively documented in publicly available literature, this document provides a comprehensive guide based on established principles of thrombosis research and data from functionally similar thrombin inhibitors. The following protocols and data tables are intended to serve as a starting point for researchers to design and execute robust in vivo studies evaluating this compound or other direct thrombin inhibitors.

Mechanism of Action: Thrombin Inhibition

Direct thrombin inhibitors bind to thrombin and block its interaction with its substrates, thereby preventing the formation of a stable fibrin clot and platelet activation. This targeted mechanism offers a potentially more predictable anticoagulant response compared to indirect inhibitors. The signaling pathway below illustrates the central role of thrombin and the point of intervention for inhibitors like this compound.

References

Cell-Based Assays for Evaluating "Thromstop" Activity

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

"Thromstop" is a novel investigational agent with potential antithrombotic properties. A thorough evaluation of its effects on cellular components of the hemostatic system is crucial for understanding its mechanism of action and advancing its development as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays designed to characterize the anti-platelet and anticoagulant activities of "this compound". These assays are essential for preclinical screening, dose-response studies, and mechanistic elucidation.

The coagulation process, traditionally viewed as two separate cascades (intrinsic and extrinsic), is now better understood through a cell-based model that emphasizes the interplay between platelets, endothelial cells, and coagulation factors.[1][2] This model highlights key stages of initiation, amplification, and propagation of thrombus formation, providing a more physiologically relevant framework for assessing antithrombotic agents.[2][3]

I. Anti-Platelet Activity Assays

Platelets play a central role in hemostasis and thrombosis.[1][4] Upon vascular injury, they adhere to the exposed subendothelium, become activated, and aggregate to form a primary hemostatic plug.[1] Investigating the effect of "this compound" on these critical platelet functions is a primary objective. A panel of high-throughput microtiter plate assays can be employed for efficient screening and characterization.[5][6]

A. Platelet Aggregation Assay

Light transmission aggregometry (LTA) is the gold standard for assessing platelet function.[4][6] This assay measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

Experimental Protocol: Microtiter Plate-Based Light Transmission Aggregometry [6]

-

Platelet Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150 x g for 15 minutes.[7]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 800 x g for 15 minutes. PPP will be used as a blank.[7]

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Assay Procedure:

-

Aliquot 50 µL of the adjusted PRP into a clear, flat-bottom 96-well microplate.

-

Add 5 µL of "this compound" at various concentrations (or vehicle control) to the wells and incubate for 5-10 minutes at 37°C.

-

Initiate platelet aggregation by adding 5 µL of a platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin receptor activator peptide (TRAP)-6.[4]

-

Place the microplate in a plate reader equipped with shaking capability. Shake for 5-10 minutes at 37°C.

-

Measure the absorbance (optical density) at a wavelength of 595 nm.

-

-

Data Analysis:

-

Percent aggregation can be calculated using the formula: % Aggregation = [(OD_initial - OD_final) / (OD_initial - OD_blank)] x 100, where OD_blank is the optical density of PPP.

-

Data Presentation: Effect of "this compound" on Platelet Aggregation

| "this compound" Concentration (µM) | Agonist | % Aggregation (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle) | ADP (10 µM) | 85 ± 5 | |

| 1 | ADP (10 µM) | 62 ± 7 | |

| 10 | ADP (10 µM) | 25 ± 4 | X.XX |

| 100 | ADP (10 µM) | 8 ± 2 | |

| 0 (Vehicle) | Collagen (5 µg/mL) | 92 ± 6 | |

| 1 | Collagen (5 µg/mL) | 71 ± 8 | |

| 10 | Collagen (5 µg/mL) | 33 ± 5 | Y.YY |

| 100 | Collagen (5 µg/mL) | 12 ± 3 |

B. Platelet Adhesion Assay

This assay evaluates the ability of "this compound" to inhibit the initial step of platelet adhesion to a thrombogenic surface.

Experimental Protocol: Platelet Adhesion to Fibrinogen-Coated Plates [5]

-

Plate Preparation:

-

Coat the wells of a 96-well microplate with fibrinogen (100 µg/mL) overnight at 4°C.

-

Wash the wells with phosphate-buffered saline (PBS) to remove unbound fibrinogen.

-

Block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

-

Assay Procedure:

-

Prepare washed platelets and resuspend them in a suitable buffer.

-

Pre-incubate the washed platelets with various concentrations of "this compound" or vehicle control for 15 minutes at 37°C.

-

Add the platelet suspension to the fibrinogen-coated wells and incubate for 1 hour at 37°C.

-

Wash the wells gently with PBS to remove non-adherent platelets.

-

Quantify the adherent platelets by measuring the activity of endogenous platelet acid phosphatase using p-nitrophenyl phosphate as a substrate. Measure the absorbance at 405 nm.

-

Data Presentation: Inhibition of Platelet Adhesion by "this compound"

| "this compound" Concentration (µM) | Adherent Platelets (Absorbance at 405 nm, Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 0.85 ± 0.07 | 0 |

| 1 | 0.68 ± 0.06 | 20 |

| 10 | 0.42 ± 0.05 | 50.6 |

| 100 | 0.15 ± 0.03 | 82.4 |

C. Platelet Calcium Mobilization Assay

Platelet activation is associated with an increase in intracellular calcium concentration.[6] This assay measures the effect of "this compound" on agonist-induced calcium flux.

Experimental Protocol: High-Throughput Calcium Mobilization Assay [6]

-

Platelet Preparation:

-

Load washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Aliquot the dye-loaded platelets into a black, clear-bottom 96-well microplate.

-

Add various concentrations of "this compound" or vehicle control and incubate for 10 minutes at 37°C.

-

Place the plate in a fluorescence plate reader.

-

Inject a platelet agonist (e.g., thrombin) and immediately begin recording fluorescence intensity over time.

-

Data Presentation: Effect of "this compound" on Agonist-Induced Calcium Mobilization

| "this compound" Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SD) | % Inhibition of Calcium Release |

| 0 (Vehicle) | 12500 ± 980 | 0 |

| 1 | 9800 ± 750 | 21.6 |

| 10 | 5400 ± 430 | 56.8 |

| 100 | 2100 ± 180 | 83.2 |

II. Anticoagulant Activity Assays

Anticoagulant drugs target the enzymatic reactions of the coagulation cascade.[1] Standard laboratory tests can be adapted to a cell-based format to assess the impact of "this compound" on the overall clotting process.

A. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[1]

Experimental Protocol: Microplate-Based aPTT Assay

-

Plasma Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare platelet-poor plasma (PPP) by centrifuging at 1500 x g for 15 minutes.

-

-

Assay Procedure:

-

Aliquot 50 µL of PPP into a 96-well microplate.

-

Add 5 µL of "this compound" at various concentrations or vehicle control.

-

Add 50 µL of aPTT reagent (containing a contact activator and phospholipids) and incubate for 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed 25 mM calcium chloride.

-

Measure the time to clot formation by monitoring the change in absorbance at 405 nm in a kinetic plate reader.

-

B. Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[1]

Experimental Protocol: Microplate-Based PT Assay

-

Plasma Preparation:

-

Prepare PPP as described for the aPTT assay.

-

-

Assay Procedure:

-

Aliquot 50 µL of PPP into a 96-well microplate.

-

Add 5 µL of "this compound" at various concentrations or vehicle control.

-

Initiate clotting by adding 100 µL of PT reagent (containing tissue factor and calcium).

-

Measure the time to clot formation by monitoring the change in absorbance at 405 nm in a kinetic plate reader.

-

Data Presentation: Effect of "this compound" on Coagulation Times

| "this compound" Concentration (µM) | aPTT (seconds, Mean ± SD) | PT (seconds, Mean ± SD) |

| 0 (Vehicle) | 32.5 ± 1.8 | 12.1 ± 0.9 |

| 1 | 38.2 ± 2.1 | 12.5 ± 1.0 |

| 10 | 55.7 ± 3.5 | 14.8 ± 1.2 |

| 100 | 89.1 ± 5.2 | 19.3 ± 1.5 |

III. Visualization of Pathways and Workflows

Platelet Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by agonist binding to platelet receptors, leading to platelet activation and aggregation.

Caption: Simplified platelet activation signaling pathway.

Experimental Workflow for Anti-Platelet Activity Screening

This diagram outlines the sequential steps for screening compounds for anti-platelet activity.

Caption: High-throughput screening workflow for anti-platelet agents.

The Cell-Based Model of Coagulation

This diagram depicts the three phases of the cell-based model of coagulation.

Caption: The three phases of the cell-based model of coagulation.

The described cell-based assays provide a robust framework for the preclinical evaluation of "this compound". By systematically assessing its impact on platelet function and the coagulation cascade, researchers can gain critical insights into its therapeutic potential and mechanism of action. The combination of high-throughput screening assays with more detailed mechanistic studies will facilitate the efficient progression of "this compound" through the drug development pipeline.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and High-Throughput Platelet Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets [frontiersin.org]

"Thromstop" solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromstop, also known as N-α-(2-Naphthalenesulfonyl-glycyl)-4-amidinophenylalanine piperidide (N-α-NAPAP), is a potent and specific synthetic inhibitor of the serine protease thrombin. Thrombin plays a crucial role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly inhibiting thrombin, this compound effectively blocks this key step in thrombosis and serves as a valuable tool in hematology, cardiovascular research, and drug discovery for the development of novel antithrombotic agents.

These application notes provide detailed protocols for the preparation of this compound solutions, guidance on stability and storage, and a general experimental workflow for assessing its inhibitory activity.

Data Presentation

Table 1: this compound Solution Preparation Parameters

| Parameter | Recommendation | Details |

| Compound Name | This compound (N-α-NAPAP) | A synthetic direct thrombin inhibitor. |

| Molecular Weight | Varies by salt form | Refer to the manufacturer's certificate of analysis. |

| Solvent for Stock | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |

| Stock Concentration | 1-10 mM | Prepare a concentrated stock for serial dilutions. |

| Working Buffer | PBS, Tris-buffered saline | Buffer choice may depend on the specific assay. |

| Working Concentration | 0.1 µM - 10 µM | The effective concentration can vary based on the experimental setup.[1] |

Table 2: this compound Solution Stability and Storage

| Condition | Recommendation | Rationale |

| Stock Solution Storage | -20°C or -80°C in aliquots | Minimizes degradation from freeze-thaw cycles. |

| Light Sensitivity | Store protected from light | Amber vials or foil wrapping is recommended. |

| Working Solution | Prepare fresh for each use | Ensures consistent performance and avoids degradation. |

| Long-term Stability | Data not readily available | Users should perform their own stability assessments for extended storage. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of your specific lot of this compound.

-

Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: General Thrombin Inhibition Assay

Objective: To determine the inhibitory effect of this compound on thrombin activity using a chromogenic substrate.

Materials:

-